![molecular formula C19H20N2O4 B2824810 N-allyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898420-60-5](/img/structure/B2824810.png)
N-allyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
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Description
N-allyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, also known as AI-10-49, is a synthetic compound that has gained attention due to its potential as a therapeutic agent. This molecule belongs to the class of pyranopyrazole derivatives and has been studied for its various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Biological Activity
- Antimicrobial Agents : A study involved the synthesis of indolin-1-yl)-N-aryl acetamide derivatives, showcasing their potential as antibacterial and antifungal agents against various pathogenic microorganisms. Some derivatives exhibited promising activities, indicating the utility of such compounds in developing new antimicrobial therapies (Debnath & Ganguly, 2015).
Synthetic Methodologies
Gold-Catalyzed Cyclization : Research on gold-catalyzed cyclization techniques for creating highly substituted indole derivatives demonstrates the versatility of using allyl strategies for synthesizing complex organic molecules. Such methodologies provide new pathways for chemical synthesis, with potential applications in pharmaceuticals and materials science (Majumdar, Hazra, & Roy, 2011).
Silicon-Directed Cyclization : Another study explored silicon-directed oxa-Pictet-Spengler cyclizations for synthesizing tetrahydro-pyrano[3,4-b]indoles. This method highlights an unusual reaction pathway that can lead to dimeric products, offering insights into novel synthetic approaches for constructing complex heterocyclic compounds (Zhang, Li, Lanter, & Sui, 2005).
Coordination Complexes : The synthesis and characterization of coordination complexes using pyrazole-acetamide derivatives point towards their potential in forming supramolecular architectures. These complexes display significant antioxidant activity, suggesting their application in exploring new antioxidant agents (Chkirate et al., 2019).
properties
IUPAC Name |
2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-2-8-20-19(23)13-25-18-12-24-15(10-17(18)22)11-21-9-7-14-5-3-4-6-16(14)21/h2-6,10,12H,1,7-9,11,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKGMIVXIYUVPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide |
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